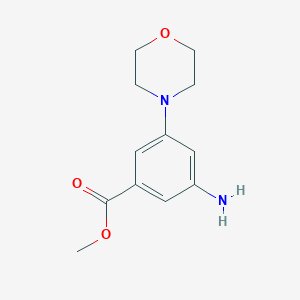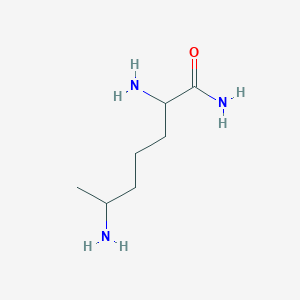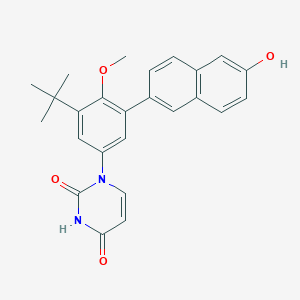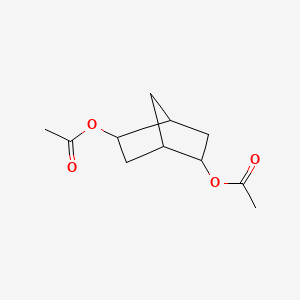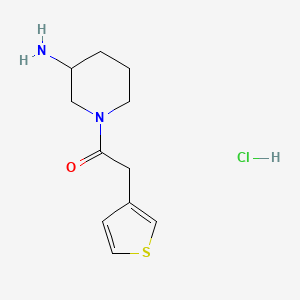
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with an amino group at the third position and a thiophene ring attached to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced at the third position of the piperidine ring using amination reactions.
Attachment of the Thiophene Ring: The thiophene ring is attached to the ethanone moiety through coupling reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Analyse Des Réactions Chimiques
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming substituted derivatives.
Coupling Reactions: The thiophene ring can undergo coupling reactions with aryl halides in the presence of palladium catalysts, forming biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its binding to target proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride can be compared with other similar compounds, such as:
1-(3-Aminopiperidin-1-yl)-2-(furan-3-yl)ethanone hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-Aminopiperidin-1-yl)-2-(pyridin-3-yl)ethanone hydrochloride: Contains a pyridine ring, offering different electronic properties.
1-(3-Aminopiperidin-1-yl)-2-(benzofuran-3-yl)ethanone hydrochloride: Features a benzofuran ring, providing additional aromaticity.
The uniqueness of this compound lies in its specific combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17ClN2OS |
|---|---|
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
1-(3-aminopiperidin-1-yl)-2-thiophen-3-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-10-2-1-4-13(7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10H,1-2,4,6-7,12H2;1H |
Clé InChI |
WVVZJQACOGKNML-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)CC2=CSC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)

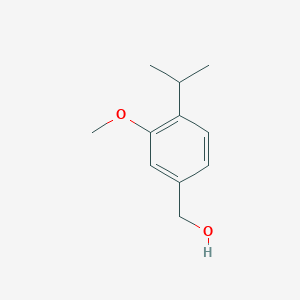
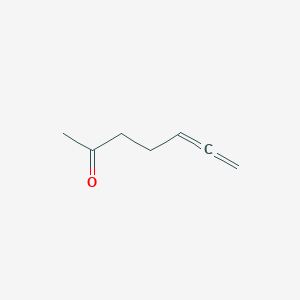
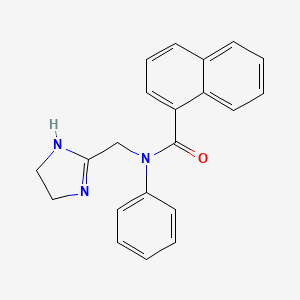

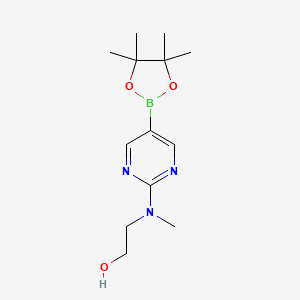
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
